![molecular formula C15H19N3O2S2 B2909448 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1795301-27-7](/img/structure/B2909448.png)
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first identified by researchers at Takeda Pharmaceuticals and has since been the subject of numerous scientific studies.
Wirkmechanismus
TAK-659 acts as a reversible inhibitor of several enzymes and protein kinases involved in cancer cell signaling pathways. It binds to the active site of these enzymes, preventing their activity and ultimately leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its specificity for certain enzymes and protein kinases involved in cancer cell signaling pathways. This makes it a promising candidate for targeted cancer therapy. However, like many small molecule inhibitors, it may have off-target effects that could limit its effectiveness or cause unwanted side effects.
List of
Zukünftige Richtungen
1. Further studies to determine the optimal dosage and administration schedule for TAK-659 in cancer treatment.
2. Studies to identify biomarkers that can predict response to TAK-659 treatment.
3. Development of combination therapies that include TAK-659 and other targeted cancer therapies.
4. Investigation of the potential use of TAK-659 in the treatment of autoimmune diseases.
5. Studies to identify potential off-target effects of TAK-659 and ways to mitigate these effects.
6. Development of new formulations of TAK-659 that can improve its pharmacokinetic and pharmacodynamic properties.
7. Investigation of the potential use of TAK-659 in the treatment of other types of cancer beyond lymphoma and leukemia.
8. Studies to determine the long-term safety and efficacy of TAK-659 in cancer treatment.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the coupling of thiazole and pyrrolidine to form the core structure of the molecule, followed by the addition of a tolyl group and a methanesulfonamide moiety. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively for its potential use in cancer treatment, particularly in the treatment of lymphoma and leukemia. It has been shown to inhibit the activity of several enzymes and protein kinases that are involved in cancer cell proliferation and survival, including BTK, AKT, and FLT3.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-12-3-2-4-13(9-12)11-22(19,20)17-14-5-7-18(10-14)15-16-6-8-21-15/h2-4,6,8-9,14,17H,5,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKFTVBVKDIXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.